N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide
Description
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiadiazole and thiazole ring system
Properties
Molecular Formula |
C15H21N5OS2 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H21N5OS2/c1-15(2,3)12-19-20-14(23-12)18-11(21)10-8-22-13(17-10)16-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,16,17)(H,18,20,21) |
InChI Key |
CNHMGOHVMCKIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thiadiazole Ring: Starting from tert-butyl hydrazine and carbon disulfide, the thiadiazole ring is formed through cyclization reactions under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is synthesized from cyclopentanone and thiourea through a cyclization reaction.
Coupling Reaction: The thiadiazole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thiadiazole or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole or thiazole derivatives
Substitution: Functionalized thiadiazole or thiazole derivatives
Scientific Research Applications
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound may serve as a lead structure for the development of new pesticides or herbicides.
Mechanism of Action
The mechanism by which N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other electronic materials.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclohexylamino)-1,3-thiazole-4-carboxamide
- N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(phenylamino)-1,3-thiazole-4-carboxamide
Uniqueness
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of thiadiazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the cyclopentylamino group also differentiates it from other similar compounds, potentially affecting its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that combines thiadiazole and thiazole moieties, which are known for their diverse biological activities. This compound's unique structure enhances its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features:
- Thiadiazole and Thiazole Rings : These heterocycles are associated with numerous biological activities.
- tert-Butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Cyclopentylamino Group : May influence the compound's biological interactions and pharmacokinetics.
- Carboxamide Functionality : Suggests potential for hydrogen bonding, which is crucial for interactions with biological targets.
Biological Activities
Research indicates that derivatives of thiadiazole compounds exhibit significant biological activities, particularly in anticancer research. The following sections detail the compound's potential therapeutic effects based on existing studies.
Anticancer Activity
-
Mechanism of Action :
- Inhibition of RNA and DNA synthesis without affecting protein synthesis.
- Targeting key kinases involved in tumorigenesis.
- Induction of apoptosis in cancer cells.
-
Case Studies :
- A study reported that related thiadiazole compounds showed IC50 values against various cancer cell lines, including lung (A549) and colon (HCT116) cancers. For instance, certain derivatives demonstrated IC50 values ranging from 4.37 µM to 8.03 µM against HepG-2 and A-549 cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 20b | HepG-2 | 4.37 ± 0.7 |
| Compound 20b | A-549 | 8.03 ± 0.5 |
| Other Thiadiazoles | HCT116 | 3–4 |
Antimicrobial Activity
Compounds containing the thiadiazole scaffold have shown broad-spectrum antimicrobial activity. This includes effects against bacteria and fungi, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that some thiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Common methods include:
- Condensation reactions involving thiadiazole derivatives.
- Use of solvents like ethanol or dichloromethane under controlled conditions to optimize yield and purity.
Future Research Directions
Despite promising preliminary findings, further investigation is necessary to fully elucidate the biological activity of this compound. Key areas for future research include:
- In vivo studies to assess efficacy and safety profiles.
- Exploration of structure-activity relationships to optimize biological activity.
- Investigating potential side effects and mechanisms of toxicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiadiazole-imine precursors and carboxamide derivatives. A general procedure involves reacting a thiadiazol-2(3H)-imine (e.g., 5-tert-butyl-1,3,4-thiadiazol-2(3H)-imine) with a functionalized thiazole-carboxamide under basic conditions (e.g., pyridine) to form the hydrazone-like linkage. Purification is typically achieved via flash chromatography using gradients of petroleum ether and ethyl acetate (e.g., 97:3 to 98:2 ratios) . Yields may vary (23–27% in similar syntheses), emphasizing the need for stoichiometric optimization and inert reaction conditions .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹), C=N (1550–1600 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) to verify the carboxamide and thiadiazole moieties .
- ¹H NMR : Key signals include:
- Thiadiazole-CH (δ 7.82–8.0 ppm, singlet),
- Cyclopentylamino protons (δ 3.5–4.5 ppm, multiplet),
- tert-butyl group (δ 1.3–1.5 ppm, singlet) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+1]⁺) should align with the calculated molecular weight (e.g., ~350–400 Da) .
Q. What are the critical parameters for optimizing reaction yields in thiadiazole-thiazole hybrid synthesis?
- Methodological Answer :
- Stoichiometry : Maintain a 1:1.2 molar ratio of thiadiazole-imine to carboxamide derivative to drive the reaction forward .
- Solvent : Use anhydrous DMF or THF to minimize hydrolysis of intermediates.
- Temperature : Reflux conditions (90–100°C) improve imine formation but require strict moisture control .
- Purification : Silica gel chromatography with optimized solvent ratios (e.g., PE/EtOAc) enhances purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the cyclopentylamino group with bulkier amines (e.g., cyclohexyl) to assess steric effects on target binding.
- Thiadiazole Core : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to modulate electronic properties and improve metabolic stability .
- Biological Evaluation : Screen analogs against disease-specific cell lines (e.g., HEPG2-1 for liver cancer) using IC₅₀ assays. Compare activity to reference drugs (e.g., doxorubicin) .
- Example Data Table :
| Analog Structure | IC₅₀ (μM) | Key Modification |
|---|---|---|
| Parent Compound | 0.292 | Baseline |
| 5-Nitro-thiadiazole analog | 0.154 | Enhanced electron density |
| Cyclohexylamino derivative | 0.410 | Increased steric bulk |
Q. How can contradictions between observed and predicted activity data (e.g., QSAR models) be resolved?
- Methodological Answer :
- Model Validation : Use a split dataset (training:testing = 3:1) to assess overfitting. Metrics like R² (training) and RMSE (testing) should align within 10% deviation .
- Descriptor Analysis : Identify outliers where steric/electronic descriptors (e.g., logP, polar surface area) deviate significantly from the training set.
- Experimental Replication : Re-test compounds with high prediction errors under standardized assay conditions to confirm activity .
Q. What strategies resolve spectral ambiguities in characterizing tautomeric forms of thiadiazole derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric equilibria (e.g., thione vs. thiol forms) by analyzing bond lengths and angles. For example, C=S bonds (1.65–1.68 Å) confirm thione dominance .
- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomerization kinetics (e.g., coalescence temperatures in DMSO-d₆) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
